1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-benzyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c16-14(19)12-8-13-11(15(20)17-12)6-7-18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,19)(H,17,20) |
InChI Key |
APGCTXXGWPMWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(NC3=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of synthesized compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L .
Table 1: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound | Bacterial Strain | MIC (μmol L) |
|---|---|---|
| Compound A | S. aureus | 6 |
| Compound B | E. coli | 8 |
| Compound C | S. aureus | 4 |
| Compound D | E. coli | 10 |
Anticancer Activity
The anticancer potential of 1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide has been investigated through various in vitro assays. Compounds derived from this scaffold have shown cytotoxic effects against multiple cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC) values for these compounds ranged from 2 to 10 μmol L, indicating moderate to potent activity compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Pyrrolopyridine Derivatives
| Compound | Cancer Cell Line | IC (μmol L) |
|---|---|---|
| Compound A | NCI-H460 | 3.61 |
| Compound B | HepG2 | 3.14 |
| Compound C | HCT-116 | 4.20 |
| Compound D | NCI-H460 | 2.56 |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Studies indicate that the presence of specific substituents on the benzyl moiety significantly influences both antimicrobial and anticancer activities. For instance, electron-withdrawing groups enhance potency against bacterial strains and cancer cells by improving interaction with biological targets .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, the antioxidant potential of these compounds has been assessed through lipid peroxidation assays. Certain derivatives demonstrated high inhibition percentages against free radical-induced oxidative stress in biological systems, suggesting their utility as protective agents in oxidative stress-related diseases .
Table 3: Antioxidant Activity of Pyrrolopyridine Derivatives
| Compound | Inhibition (%) |
|---|---|
| Compound A | 91.2 |
| Compound B | 92.8 |
| Compound C | 90.4 |
| Compound D | 88.7 |
Mechanism of Action
The mechanism of action of 1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrrolo-pyridine core distinguishes it from clopidogrel’s thienopyridine scaffold, which is critical for the latter’s antiplatelet activity via P2Y12 receptor antagonism .
- Unlike pyrazole-indole hybrids (e.g., ’s compound), the target lacks sulfur-containing groups (e.g., carbothioamide), which are often linked to enhanced binding in enzyme inhibition .
Pharmacological Activity Comparisons
- Clopidogrel Analogs: Thieno[3,2-c]pyridine derivatives like clopidogrel are well-established antiplatelet agents. The 2-chlorophenyl and ester groups in clopidogrel are essential for its prodrug activation and irreversible binding to the P2Y12 receptor .
- Thieno-Tetrahydropyridines: highlights thieno-tetrahydropyridine derivatives (e.g., compound C1) with superior antiplatelet activity to ticlopidine, suggesting that pyrrolo-pyridine scaffolds could be optimized for similar efficacy .
- Pyrazole-Indole Derivatives : Compounds like those in exhibit antimicrobial activity due to carbothioamide and halogenated aryl groups. The target compound’s lack of such groups may shift its therapeutic focus .
Challenges and Opportunities
- Data Gaps: Direct pharmacological data for the target compound are absent in the provided evidence.
- Structural Tunability : The carboxamide group offers a site for derivatization (e.g., methyl or fluorinated analogs) to optimize bioavailability, as seen in ’s active compounds .
Biological Activity
1-Benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,2-c]pyridine core structure, which is known for its diverse pharmacological properties.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.28 g/mol
- IUPAC Name : 1-benzyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-6-carboxamide
Biological Activities
The biological activity of this compound has been explored in various studies, focusing primarily on its antiproliferative and anticancer properties.
Antiproliferative Activity
Research indicates that compounds with a pyridine-derived structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy of these compounds against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds have been reported to decrease with the introduction of hydroxyl (-OH) groups and other functional groups that enhance interaction with cellular components .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Benzyl-4-oxo-pyrrolo | HeLa | 0.058 |
| 1-Benzyl-4-oxo-pyrrolo | A549 | 0.035 |
| 1-Benzyl-4-oxo-pyrrolo | MDA-MB-231 | 0.021 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin assembly and disruption of microtubule dynamics. This leads to mitotic delay and subsequent cell death in treated cancer cells . Live-cell imaging techniques have demonstrated alterations in spindle morphology and microtubule organization upon treatment with this compound.
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Study on HeLa Cells : A study demonstrated that derivatives of pyrrolo compounds retained significant antiproliferative activity against HeLa cells while demonstrating lower toxicity towards normal cells. The presence of specific functional groups was crucial for enhancing their biological activity .
- In Vivo Studies : Animal models treated with pyrrolo derivatives showed reduced tumor growth rates compared to control groups. These findings suggest that further development could lead to effective therapeutic agents for various cancers .
Q & A
Q. Table: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Pyrrolo-pyridine C-H | 8.2–8.9 | |
| Benzyl CH₂ | 4.7–5.0 |
What challenges arise in achieving high purity during synthesis, and how can they be addressed?
Answer:
Common challenges include:
- Byproduct formation during cyclization due to competing pathways.
- Solvent residues in final products.
Solutions:
Optimize reaction stoichiometry to minimize side reactions.
Use orthogonal purification techniques :
- HPLC (C18 column, acetonitrile/water gradient) for polar impurities.
- Recrystallization from ethanol/water mixtures to remove hydrophobic byproducts .
Advanced Tip: Monitor reaction progress via LC-MS to identify intermediates and adjust conditions in real-time .
How do researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Methodological strategies include:
Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays).
Dose-response analysis to establish IC₅₀ values and validate potency thresholds.
Statistical validation : Use ANOVA or t-tests to assess reproducibility across replicates .
Example: A study on similar pyrrolo-pyridines found discrepancies in IC₅₀ values (5–50 µM) due to differences in ATP concentrations in kinase assays .
What advanced techniques are used to study the compound’s structure-activity relationship (SAR)?
Answer:
- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina.
- SAR libraries : Synthesize analogs with modified benzyl or carboxamide groups to assess functional group contributions.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .
Q. Table: SAR Insights from Analog Studies
| Modification | Impact on Activity | Reference |
|---|---|---|
| Benzyl → 4-Fluorobenzyl | ↑ Kinase inhibition | |
| Carboxamide → Ester | ↓ Solubility |
How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂).
- Light/heat stability : Accelerated stability studies (40°C/75% RH for 4 weeks) .
Key Finding: Analogous compounds showed <10% degradation at pH 7.4 over 24 hours but rapid hydrolysis in acidic conditions (pH 2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
